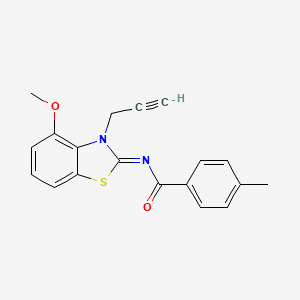

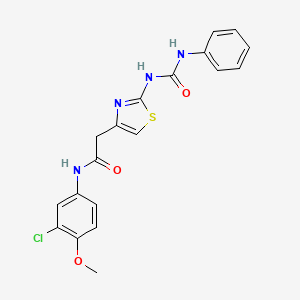

![molecular formula C21H22N2O4 B2380719 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid CAS No. 2138243-70-4](/img/structure/B2380719.png)

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid” is a chemical compound . It is also known as "(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid" .

Molecular Structure Analysis

The molecular structure of this compound involves a fluorenylmethyloxycarbonyl (Fmoc) group attached to a pyrrolidine ring, which is further connected to an acetic acid group . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 341.36 . Other physical and chemical properties such as boiling point, density, and melting point are not available in the retrieved data .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Unnatural Amino Acids Synthesis : 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid is involved in the synthesis of differentially protected azatryptophan derivatives through Negishi coupling. This process is crucial in peptide-based drug discovery (Nimje et al., 2020).

Production of Enantiomerically Pure β-Amino Acids : The compound has been used in the Arndt-Eistert protocol to convert α-amino acids to β-amino acids. This transformation is significant for synthesizing enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

Pyrrolidine Ring-Based Amino Acids Synthesis : The compound is instrumental in creating both enantiomerically pure forms of pyrrolidine-based amino acids, such as (R)- and (S)-3-pyrrolidineacetic acid. This is achieved through an oxidative cyclization process (Galeazzi et al., 1996).

Preparation of N-Fmoc-Protected β2-homoamino Acids : It serves as a protective group in the synthesis of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Development of Novel Fluorophores

- Fluorophore Synthesis for Material Science : The compound aids in the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties, useful in material science due to their photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).

Self-Assembling Structures

- Formation of Self-Assembled Structures : Modified aliphatic amino acids containing this compound exhibit unique self-assembling properties. These structures are studied under various conditions and have potential in the design of novel architectures for specific functions (Gour et al., 2021).

Photocycloaddition Processes

- Intermolecular Photocycloaddition : Utilized in the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives via intermolecular photocycloaddition, which forms cyclic γ-aminobutyric acid analogues (Petz et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYNQYDAXKGCGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

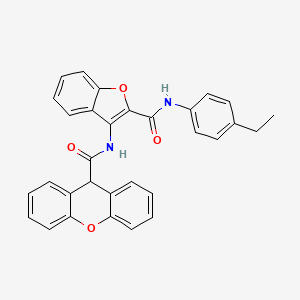

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380636.png)

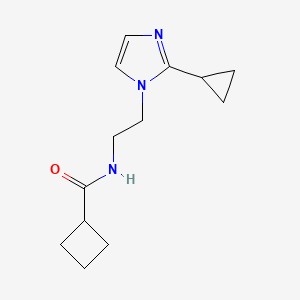

![6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380641.png)

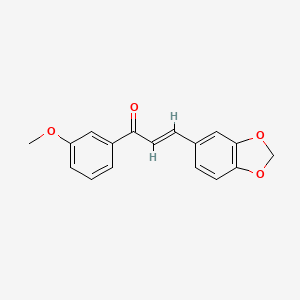

![Methyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2380644.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)

![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)